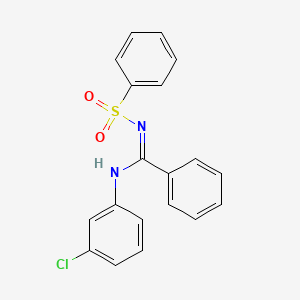
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Mechanism of Action
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide inhibits the activity of CAIX by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate. This results in a decrease in pH, which can lead to cell death in cancer cells that rely on CAIX for pH regulation.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of intraocular pressure in glaucoma, and modulation of neuronal excitability in epilepsy. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a potent inhibitor of CAIX and has been shown to have efficacy in preclinical studies. However, N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide also has potential off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of more potent and selective CAIX inhibitors that can be administered in vivo. Another area of interest is the investigation of the potential applications of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and its potential off-target effects.
Synthesis Methods
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multi-step reaction process, starting with the reaction of 3-chloroaniline with benzene sulfonyl chloride to form N-(3-chlorophenyl)benzenesulfonamide. This compound is then reacted with benzoyl isocyanate to form N-(3-chlorophenyl)-N'-(benzoyl)benzenesulfonamide, which is further reacted with ammonium acetate to form N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition by N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to reduce tumor growth and metastasis in preclinical studies. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been studied for its potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-chlorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHQMCNRZRKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide](/img/structure/B5315204.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)
![3-(allylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5315220.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5315224.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)